Cas no 2394527-94-5 (N-(1-cyano-1-cyclopropylethyl)-2-[3-(4-fluorophenyl)-3-hydroxyazetidin-1-yl]acetamide)
![N-(1-cyano-1-cyclopropylethyl)-2-[3-(4-fluorophenyl)-3-hydroxyazetidin-1-yl]acetamide structure](https://ja.kuujia.com/scimg/cas/2394527-94-5x500.png)
N-(1-cyano-1-cyclopropylethyl)-2-[3-(4-fluorophenyl)-3-hydroxyazetidin-1-yl]acetamide 化学的及び物理的性質
名前と識別子
-
- EN300-26685474
- 2394527-94-5
- N-(1-cyano-1-cyclopropylethyl)-2-[3-(4-fluorophenyl)-3-hydroxyazetidin-1-yl]acetamide
- Z1732981891
-
- インチ: 1S/C17H20FN3O2/c1-16(9-19,12-2-3-12)20-15(22)8-21-10-17(23,11-21)13-4-6-14(18)7-5-13/h4-7,12,23H,2-3,8,10-11H2,1H3,(H,20,22)
- InChIKey: LGTPRGWIAJEIKJ-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)C1(CN(CC(NC(C#N)(C)C2CC2)=O)C1)O
計算された属性
- せいみつぶんしりょう: 317.15395505g/mol
- どういたいしつりょう: 317.15395505g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 513
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 76.4Ų
N-(1-cyano-1-cyclopropylethyl)-2-[3-(4-fluorophenyl)-3-hydroxyazetidin-1-yl]acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26685474-0.05g |
N-(1-cyano-1-cyclopropylethyl)-2-[3-(4-fluorophenyl)-3-hydroxyazetidin-1-yl]acetamide |
2394527-94-5 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1-cyano-1-cyclopropylethyl)-2-[3-(4-fluorophenyl)-3-hydroxyazetidin-1-yl]acetamide 関連文献
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
-
8. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
N-(1-cyano-1-cyclopropylethyl)-2-[3-(4-fluorophenyl)-3-hydroxyazetidin-1-yl]acetamideに関する追加情報
N-(1-cyano-1-cyclopropylethyl)-2-[3-(4-fluorophenyl)-3-hydroxyazetidin-1-yl]acetamide: A Comprehensive Overview
The compound N-(1-cyano-1-cyclopropylethyl)-2-[3-(4-fluorophenyl)-3-hydroxyazetidin-1-yl]acetamide (CAS No. 2394527-94-5) is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in modulating various cellular pathways, making it a valuable candidate for drug discovery and development.
The molecular structure of this compound is characterized by a cyano group attached to a cyclopropane ring, which introduces significant steric hindrance and electronic effects. This feature is crucial for its interaction with biological targets. Additionally, the presence of a hydroxyazetidine ring with a fluorophenyl substituent enhances its pharmacokinetic properties, including bioavailability and metabolic stability. These structural elements collectively contribute to the compound's ability to bind to specific receptors or enzymes with high affinity and selectivity.
Recent research has focused on the biological activity of this compound, particularly its potential as a modulator of ion channels and G-protein coupled receptors (GPCRs). Studies conducted in vitro have demonstrated that N-(1-cyano-1-cyclopropylethyl)-2-[3-(4-fluorophenyl)-3-hydroxyazetidin-1-yl]acetamide exhibits potent inhibitory effects on voltage-gated sodium channels, which are implicated in various neurological disorders such as epilepsy and chronic pain. Furthermore, preliminary in vivo studies in animal models have shown promising results, suggesting its potential as a therapeutic agent for these conditions.
The synthesis of this compound involves a multi-step process that combines advanced organic chemistry techniques. Key steps include the formation of the cyano group through nucleophilic substitution reactions and the construction of the hydroxyazetidine ring via cyclization reactions. The integration of these functional groups into a single molecule requires precise control over reaction conditions to ensure high yields and product purity. Recent advancements in catalytic methods have further optimized the synthesis process, making it more efficient and scalable for large-scale production.
In terms of pharmacokinetics, this compound demonstrates favorable properties that enhance its suitability for therapeutic applications. Its lipophilicity, influenced by the presence of the fluorophenyl group, contributes to its ability to cross biological membranes. Additionally, the hydroxyazetidine ring plays a critical role in modulating its metabolic stability, reducing the risk of rapid elimination from the body. These characteristics make it an attractive candidate for oral administration, where bioavailability is often a limiting factor.
Recent studies have also explored the safety profile of this compound, with particular emphasis on its potential for off-target effects and toxicity. Preclinical data indicate that it exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in acute and chronic toxicity studies. These findings further support its potential as a safe and effective therapeutic agent.
In conclusion, N-(1-cyano-1-cyclopropylethyl)-2-[3-(4-fluorophenyl)-3-hydroxyazetidin-1-yl]acetamide (CAS No. 2394527-94-5) represents a promising advancement in medicinal chemistry. Its unique structural features, combined with favorable pharmacokinetic properties and potent biological activity, position it as a strong candidate for addressing unmet medical needs in various therapeutic areas. Continued research into its mechanisms of action and further preclinical development will be essential to unlock its full potential as a novel therapeutic agent.
2394527-94-5 (N-(1-cyano-1-cyclopropylethyl)-2-[3-(4-fluorophenyl)-3-hydroxyazetidin-1-yl]acetamide) 関連製品
- 1007488-29-0((1-Ethyl-1H-pyrazol-5-yl)methanol)
- 1172265-41-6(1-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-ethoxyphenyl)urea)
- 1448067-03-5(1-{3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl}-3-(phenylsulfanyl)propan-1-one)
- 565176-99-0((2S)-1-(4-chlorophenyl)propan-2-ol)
- 2228554-59-2(3,3,4,4,5,5,5-heptafluoropentanimidamide)
- 928652-45-3(Escitalopram Didesmethyl)
- 2375260-22-1(Methyl 2-amino-3-(1,5-dimethylpyrazol-4-yl)propanoate;dihydrochloride)
- 2680704-08-7(2-(2,2,2-trifluoroacetamido)methyl-1,2,4triazolo1,5-apyrimidine-6-carboxylic acid)
- 858761-13-4(propan-2-yl 2-{(2Z)-2-(3-methoxyphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}acetate)
- 1261974-52-0(2-(2-chloro-5-methoxyphenyl)benzoic Acid)


